molecular formula C18H20O2 B050783 Salviolone

Salviolone

Cat. No. B050783
M. Wt: 268.3 g/mol
InChI Key: QATRODNHXVHGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salviolone is a synthetic compound that has been studied for its potential applications in the lab and in clinical settings. It is a derivative of the naturally occurring drug salvinorin A, and has been studied for its potential to act as a neuroprotectant and analgesic. This compound has been found to have several biochemical and physiological effects, and has been studied for its potential to benefit laboratory experiments.

Scientific Research Applications

  • Cytotoxic Activity : Salviolone was first identified as a cytotoxic bisnorditerpene with a benzotropolone moiety, exhibiting activity against Vero cells (Ginda et al., 1988).

  • Anticancer Effects in Cervical Cancer : It inhibits the growth of HeLa cervical cancer cells, inducing autophagic cell death, cell migration and invasion suppression, G2/M cell cycle arrest, and downregulation of the Nf-kB/m-TOR/PI3K/AKT pathway (Zhang et al., 2018).

  • Cytotoxic Activities Against Cultured Cells : Further research confirmed the cytotoxic activities of this compound against cultured cells (Haro et al., 1991).

  • Impairment of Melanoma Cell Cycle Progression : In melanoma cells, this compound impairs cell cycle progression, colony formation, and metalloproteinase-2 activity, potentially involving P21(Cip1/Waf1) expression and STAT3 phosphorylation (Zanrè et al., 2022).

  • Protection Against Diabetic Nephropathy : this compound protects against high glucose-induced proliferation, oxidative stress, inflammation, and fibrosis in human renal mesangial cells by upregulating membrane metalloendopeptidase expression (Wang et al., 2022).

  • Treatment of Ovarian Cancer : It is identified as an active component in the Danshen-Guizhi drug pair for treating ovarian cancer, affecting cell proliferation, apoptosis, and tumor immunity (Qin et al., 2022).

  • Chemical Constituents of Salvia miltiorrhiza : this compound is one of several compounds isolated from Salvia miltiorrhiza, demonstrating the plant's diverse chemical composition and potential for therapeutic use (Wang Xiao-ning, 2009).

Mechanism of Action

Target of Action

Salviolone, a natural diterpenoid derivative, primarily targets cell-cycle-related proteins . It has been shown to increase the expression of P21 protein in a P53-dependent manner . Additionally, it modulates the phosphorylation level of the signal transducer and activator of transcription (STAT3) .

Mode of Action

This compound interacts with its targets, leading to a multitarget effect on cell-cycle-related proteins . It impairs cell cycle progression, thereby inhibiting the growth of certain cancer cells . Moreover, it induces sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt) .

Biochemical Pathways

This compound affects several biochemical pathways. It hampers cell cycle progression, thereby affecting the cell cycle pathway . It also influences the STAT3 signaling pathway . Additionally, it induces sustained activation of the ERK1/2 and Akt pathways .

Pharmacokinetics

It is known that this compound is a natural compound derived from the roots of salvia miltiorrhiza . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound impairs the viability of certain cancer cells without affecting the growth of normal cells . It has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells . It also exhibits a pleiotropic effect against melanoma by hampering cell cycle progression, STAT3 signaling, and malignant phenotype of A375 melanoma cells .

Biochemical Analysis

Biochemical Properties

Salviolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to increase the expression of P21 protein in a P53-dependent manner, which is essential for cell cycle regulation . Additionally, it modulates the phosphorylation levels of signal transducer and activator of transcription (STAT)3, extracellular signal-regulated kinases (ERK)1/2, and protein kinase B (Akt), indicating its multitarget effect on cell-cycle-related proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In melanoma cells, this compound impairs cell cycle progression, colony formation, and metalloproteinase-2 activity . It influences cell function by modulating cell signaling pathways, such as STAT3 phosphorylation, and altering gene expression, including the upregulation of P21 . Furthermore, this compound affects cellular metabolism by inducing sustained activation of ERK1/2 and Akt .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules involved in cell cycle regulation and signaling pathways. This compound increases P21 protein expression in a P53-dependent manner, which inhibits cell cycle progression . It also modulates the phosphorylation of STAT3, ERK1/2, and Akt, which are critical for cell survival and proliferation . These interactions highlight the compound’s ability to inhibit melanoma cell growth through multiple pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, leading to sustained inhibition of melanoma cell growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity at high doses need to be carefully evaluated in future studies.

properties

IUPAC Name

9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATRODNHXVHGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.